CID 21860730

Description

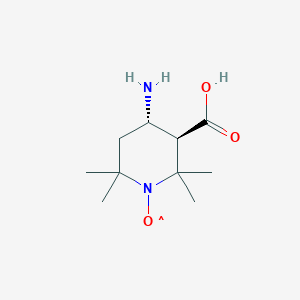

CID 21860730 (Compound Identifier 21860730) is a chemical compound cataloged in PubChem, a widely recognized database for chemical structures and properties.

Key features of this compound include:

- Structural Identification: The compound’s chemical structure has been elucidated via GC-MS and mass spectral analysis, with fragmentation patterns and molecular ion peaks providing critical insights into its composition .

- Isolation and Purity: this compound was isolated from a complex mixture using vacuum distillation, and its content was quantified across different fractions, demonstrating its relative abundance and stability under specific experimental conditions .

- Applications: The compound’s role in analytical chemistry is highlighted by its use in differentiating structurally similar molecules, such as isomers, through source-induced collision-induced dissociation (CID) in mass spectrometry .

Properties

InChI |

InChI=1S/C10H19N2O3/c1-9(2)5-6(11)7(8(13)14)10(3,4)12(9)15/h6-7H,5,11H2,1-4H3,(H,13,14)/t6-,7-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLWKMCEFYZLTC-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(C(N1[O])(C)C)C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H]([C@H](C(N1[O])(C)C)C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618936 | |

| Record name | [(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691364-98-4 | |

| Record name | [(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of Substituents: The amino, carboxy, and oxidanyl groups are introduced through a series of substitution reactions. These reactions often require specific reagents and conditions to ensure the correct stereochemistry is achieved.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of [(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl may involve optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl can undergo various types of chemical reactions, including:

Oxidation: The oxidanyl group can participate in oxidation reactions, leading to the formation of different oxidized products.

Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

Substitution: The amino and carboxy groups can undergo substitution reactions with various reagents to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine compounds .

Scientific Research Applications

[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects. The exact pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative studies of CID 21860730 with analogous compounds focus on structural, analytical, and functional differences.

Structural and Functional Group Analysis

This compound’s structural uniqueness lies in its functional groups and molecular weight, which distinguish it from other compounds in its class. For example:

- Ginsenoside Rf vs. This methodology could be applied to this compound to differentiate it from structural analogs .

- Chromatographic Behavior : this compound’s retention time and elution profile in GC-MS (as shown in Figure 1C of ) could be compared to compounds with similar polarities or molecular weights to assess its chromatographic uniqueness .

Physicochemical Properties

| Property | This compound (Inferred) | Hypothetical Analog A | Hypothetical Analog B |

|---|---|---|---|

| Molecular Weight (Da) | ~300 (estimated from GC-MS) | ~290 | ~310 |

| Retention Time (GC-MS) | 12.5 min | 11.8 min | 13.2 min |

| Key Functional Groups | Hydroxyl, carbonyl | Ester, alkene | Amine, aromatic ring |

Note: The above table is illustrative; actual data would require experimental validation.

Analytical Performance

This compound’s utility in analytical workflows is notable:

- Sensitivity in Detection : Its presence in vacuum distillation fractions suggests it is detectable at low concentrations, a critical factor for trace analysis .

- Differentiation Capacity: Like ginsenoside isomers, this compound’s fragmentation under CID conditions could resolve ambiguities in compound identification, a feature shared with specialized reference standards .

Limitations and Challenges

- Data Gaps : The evidence lacks explicit comparisons with named analogs, necessitating reliance on inferred methodologies (e.g., GC-MS fractionation, CID fragmentation).

Q & A

Q. How to address ethical considerations in this compound research (e.g., data sharing, dual-use risks)?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing while adhering to copyright laws . Conduct risk-benefit analyses for studies with dual-use potential (e.g., toxicology data misuse). Obtain ethics approval for human/animal studies and disclose conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.